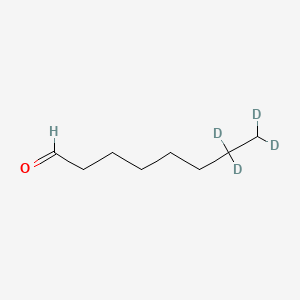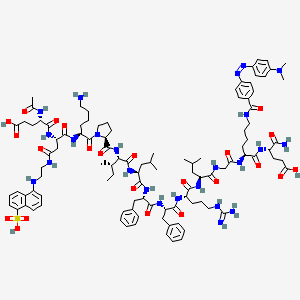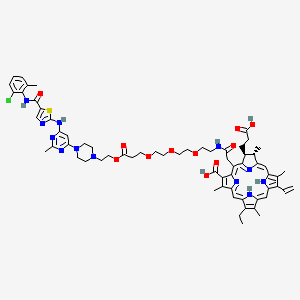
Photo-lysine-d2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photo-lysine-d2-1 is a deuterium-labeled derivative of Photo-lysine, which is a photo-reactive amino acid based on DL-lysine. This compound is designed to capture proteins that bind to lysine post-translational modifications. The deuterium labeling enhances the compound’s stability and allows for more precise tracking in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Photo-lysine-d2-1 involves the incorporation of deuterium into the lysine structure. This can be achieved through the oxidation of the corresponding diaziridine with oxidants such as silver oxide, iodine/triethylamine, or chromium trioxide. Alternatively, a base-mediated one-pot reaction can also be used .
Industrial Production Methods: Industrial production of this compound typically involves high-yield incorporation of the photo-reactive amino acid into proteins recombinantly expressed in Escherichia coli. This method reduces the required amount of the photo-reactive amino acid while maintaining high incorporation rates .
Chemical Reactions Analysis
Types of Reactions: Photo-lysine-d2-1 undergoes photo-cross-linking reactions upon UV irradiation. The diazirine group in the compound generates highly reactive species that react with adjacent molecules, resulting in covalent modifications .
Common Reagents and Conditions: The common reagents used in these reactions include diazirine, which is activated by UV light at a wavelength of approximately 365 nm. The reaction conditions typically involve controlled light intensity and irradiation time to enhance selectivity towards specific residues .
Major Products: The major products formed from these reactions are covalently modified proteins, which can be used for further analysis in structural biology and proteomics .
Scientific Research Applications
Photo-lysine-d2-1 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Photo-lysine-d2-1 involves the generation of reactive species upon UV irradiation. These reactive species covalently bind to proteins that interact with lysine post-translational modifications. The molecular targets include proteins with lysine residues, and the pathways involved are related to protein-protein interactions and post-translational modifications .
Comparison with Similar Compounds
- Photo-DL-lysine
- 3’-azibutyl-N-carbamoyl-lysine (AbK)
Comparison: Photo-lysine-d2-1 is unique due to its deuterium labeling, which provides enhanced stability and precise tracking capabilities. Compared to Photo-DL-lysine, this compound offers better performance in capturing proteins that bind to lysine post-translational modifications. 3’-azibutyl-N-carbamoyl-lysine (AbK) also contains a diazirine functional group but differs in its structural attachment and specific applications .
Properties
Molecular Formula |
C6H12N4O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-3,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i1D,2D/t1?,2?,4- |
InChI Key |
UQYHYAIQUDDSLT-WRHOHBQNSA-N |
Isomeric SMILES |
[2H]C([C@@H](C(=O)O)N)C([2H])C1(N=N1)CN |
Canonical SMILES |
C(CC1(N=N1)CN)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)









![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)

